4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
This compound is a dual sulfonamide derivative featuring a piperidine core substituted with a dimethylamino group and a 4-ethoxy-3-fluorophenylsulfonamido methyl moiety. Its molecular formula is C₁₇H₂₅F N₃O₅S₂ (calculated molecular weight: 437.53 g/mol), with key structural attributes influencing solubility, lipophilicity, and biological activity.
Properties
IUPAC Name |
4-[[(4-ethoxy-3-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FN3O5S2/c1-4-25-16-6-5-14(11-15(16)17)26(21,22)18-12-13-7-9-20(10-8-13)27(23,24)19(2)3/h5-6,11,13,18H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUPHLNADPDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Group Analysis
Key Compounds:
Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) : Use: Fungicide in agriculture. Key Features: Dual sulfonamide groups, chloro/fluoro substituents.
N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide () : Structure: Trifluoromethylphenyl group linked to a sulfonamide-acetamide scaffold.
4-{4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]phenoxy}-N,N-dimethylpiperidine-1-sulfonamide () : Molecular Weight: 407.53 g/mol. Key Features: Bicyclic azabicycloheptane group. Differentiation: The target compound’s linear piperidine and ethoxy-3-fluoro substitution may offer better solubility (predicted XlogP ~2.5 vs. 2.0 for the bicyclic analog).
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s lower XlogP compared to tolyfluanid suggests improved aqueous solubility, beneficial for oral bioavailability.
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